麦芽糖

概要

説明

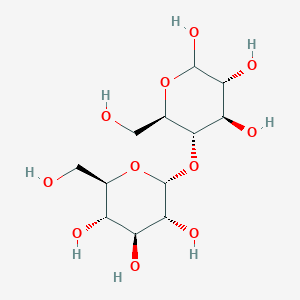

maltose: is a disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond. It is a reducing sugar and is commonly found in germinating grains, such as barley. maltose plays a crucial role in the digestion of starches and glycogen in the human body, as it is broken down by the enzyme maltase into two glucose molecules, which can then be absorbed by the body.

科学的研究の応用

Food Industry

Brewing

Maltose is a critical fermentable sugar in the brewing industry. Derived from malted grains, it serves as the primary carbohydrate source for yeast during fermentation, resulting in the production of alcohol and carbon dioxide. This process is essential for brewing beer and other alcoholic beverages .

Baking

In baking, maltose enhances the browning and flavor development of baked goods. It contributes to the crust color, texture, and overall flavor profile of products like bread and pastries .

Confectionery

Maltose is used in various confectionery products, providing sweetness and desirable texture. It is particularly common in candies and syrups .

Pharmaceutical Industry

Excipient

Maltose serves as an excipient in pharmaceutical formulations. It acts as a binder or filler in tablets and capsules, ensuring the stability and integrity of these dosage forms .

Sweetening Agent

In liquid pharmaceutical preparations such as syrups and elixirs, maltose is employed as a sweetening agent to enhance palatability for patients .

Biotechnology

Cell Culture Medium

Recent studies have demonstrated that mammalian cells, such as CHO (Chinese Hamster Ovary) cells and HEK293 cells, can utilize maltose as a sole carbohydrate source in serum-free culture media. This application is particularly relevant for biopharmaceutical manufacturing, where maltose supplementation has been shown to improve cell growth and enhance the production of recombinant monoclonal antibodies by up to 23% .

Other Industrial Uses

Biofuel Production

Maltose can be fermented to produce biofuels like ethanol, providing a renewable energy source that reduces reliance on fossil fuels .

Adhesives

Due to its sticky nature, maltose is also utilized in adhesive formulations within various industries, including paper manufacturing and bookbinding .

Case Study 1: Maltose in Monoclonal Antibody Production

A study evaluated the use of maltose in batch cultures for producing recombinant monoclonal antibodies. The research found that CHO cells cultivated with maltose exhibited improved growth rates compared to those using traditional glucose sources. The specific maltose consumption rate was similar to that of galactose and fructose, indicating its viability as an alternative carbohydrate source in cell culture .

Case Study 2: Maltose in Ocular Drug Delivery

Research has explored maltose's role in developing microneedle drug delivery systems for ocular applications. Maltose's ability to transition between different states (liquid, glassy, solid) makes it suitable for fabricating dissolving microneedles that enable localized drug delivery with sustained release capabilities .

Summary Table of Maltose Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Food Industry | Brewing, baking, confectionery | Enhances flavor, texture; essential for fermentation |

| Pharmaceuticals | Excipient in tablets; sweetening agent | Improves stability; enhances palatability |

| Biotechnology | Cell culture medium for mammalian cells | Increases growth rates; improves antibody production |

| Industrial Uses | Biofuel production; adhesives | Renewable energy source; effective binding agent |

作用機序

Target of Action

Maltose primarily targets several enzymes, including Cyclomaltodextrin glucanotransferase, Alpha-amylase 2B, Beta-amylase, Maltogenic alpha-amylase, Maltodextrin phosphorylase, Maltose-binding periplasmic protein, Alpha-glucosidase, and Maltose binding protein . These enzymes are involved in the metabolism of maltose and play a significant role in its action.

Mode of Action

Maltose is formed from two units of glucose joined with an α(1→4) bond . When beta-amylase breaks down starch, it removes two glucose units at a time, producing maltose . This process is commonly observed in germinating seeds .

Biochemical Pathways

The biosynthetic and degradative pathways for the metabolism of maltose have been elucidated in a variety of organisms . Living organisms, from bacteria to humans, have evolved several classes of homologous transport systems for the cellular uptake of maltose . These systems serve as useful models for studying maltose biochemistry in higher organisms .

Pharmacokinetics

It’s known that maltose is rapidly metabolized in the body, primarily in the small intestine, where the enzyme maltase breaks it down into glucose units for absorption .

Result of Action

The primary result of maltose action is the production of glucose units, which are then absorbed by the body and used in various metabolic processes . This provides a source of energy and contributes to the regulation of blood sugar levels .

Action Environment

The activities of the enzymes that interact with maltose are regulated by various environmental stimuli, including stress from drought, cold, and heat . This suggests that environmental factors can influence the action, efficacy, and stability of maltose .

生化学分析

Biochemical Properties

Maltose interacts with several enzymes and proteins. The enzyme diastase can hydrolyze starch to produce maltose . In the human body, the enzymes maltase and isomaltase break down maltose into two glucose molecules, which are then absorbed by the body . Maltose is a reducing sugar, meaning it can donate electrons and participate in redox reactions .

Cellular Effects

Maltose has significant effects on various types of cells and cellular processes. For instance, in yeast cells, maltose is involved in the fermentation process . In bacteria like Escherichia coli, maltose is involved in the transport and metabolism of glucose polymers .

Molecular Mechanism

Maltose exerts its effects at the molecular level through various interactions. It binds to the maltose transporter proteins in the cell membrane, facilitating its transport into the cell . Once inside the cell, maltose can be broken down into glucose by the enzyme maltase .

Temporal Effects in Laboratory Settings

The effects of maltose can change over time in laboratory settings. For instance, in yeast cells, the metabolism of maltose can be enhanced by increasing the activity of alpha-glucosidase .

Metabolic Pathways

Maltose is involved in several metabolic pathways. It is a product of the hydrolysis of starch in the presence of the enzyme diastase . Once maltose is broken down into glucose, it can enter the glycolysis pathway for further metabolism .

Transport and Distribution

Maltose is transported and distributed within cells and tissues through specific transporters. In bacteria like Escherichia coli, maltose is transported into the cell through the maltose transport system .

Subcellular Localization

Maltose is predominantly found in the cytoplasm of cells, where it is metabolized. In plants, maltose exported from the chloroplast is converted to free glucose and the glucosyl residues in a soluble heteroglycan by disproportionating enzyme 2 (DPE2) .

準備方法

Synthetic Routes and Reaction Conditions: maltose can be synthesized through the enzymatic hydrolysis of starch. The enzyme amylase breaks down starch into maltose and other smaller carbohydrates. This process typically occurs under mild conditions, such as a pH of around 6-7 and a temperature of 37°C.

Industrial Production Methods: In industrial settings, maltose is produced by the controlled enzymatic hydrolysis of starch using amylase. The process involves the liquefaction of starch, followed by saccharification to produce maltose. The resulting maltose syrup is then purified and concentrated to obtain the desired product.

化学反応の分析

Types of Reactions: maltose undergoes several types of chemical reactions, including:

Oxidation: maltose can be oxidized to form maltobionic acid.

Reduction: It can be reduced to form maltitol, a sugar alcohol.

Hydrolysis: maltose can be hydrolyzed by the enzyme maltase to produce two glucose molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine water and nitric acid.

Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction.

Hydrolysis: The enzyme maltase, under physiological conditions (pH 6-7, 37°C), is used for hydrolysis.

Major Products Formed:

Oxidation: Maltobionic acid.

Reduction: Maltitol.

Hydrolysis: Glucose.

類似化合物との比較

Lactose: A disaccharide composed of glucose and galactose, linked by a β(1→4) glycosidic bond.

Sucrose: A disaccharide composed of glucose and fructose, linked by an α(1→2) glycosidic bond.

Cellobiose: A disaccharide composed of two glucose molecules, linked by a β(1→4) glycosidic bond.

Uniqueness of maltose: maltose is unique in its structure, as it consists of two glucose molecules linked by an α(1→4) glycosidic bond. This specific linkage allows it to be readily hydrolyzed by the enzyme maltase, making it an important intermediate in the digestion of starches and glycogen. Unlike lactose and sucrose, which require different enzymes for hydrolysis, maltose is specifically targeted by maltase, highlighting its distinct role in carbohydrate metabolism.

生物活性

Maltose, a disaccharide composed of two glucose units linked by an α(1→4) bond, is an important sugar in various biological processes. This article explores the biological activity of maltose, focusing on its metabolic roles, transport mechanisms, and effects on cellular systems, supported by case studies and research findings.

1. Metabolism of Maltose

Maltose is primarily metabolized through enzymatic pathways in organisms such as Escherichia coli and yeast species. In E. coli, maltose is hydrolyzed by enzymes like maltodextrin phosphorylase (MalP) and 4-α-glucanotransferase (MalQ), which play crucial roles in the conversion of maltose into glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P) for energy production and biosynthesis .

Table 1: Enzymatic Pathways for Maltose Metabolism in E. coli

| Enzyme | Function | Product(s) |

|---|---|---|

| MalQ | Transfers maltosyl residues | Longer maltodextrins |

| MalP | Phosphorylates maltodextrins | G1P, G6P |

| Maltodextrin Glucosidase | Hydrolyzes maltodextrins | Glucose |

In plants, maltose metabolism involves different pathways compared to bacteria. For instance, in Arabidopsis thaliana, the enzyme cytosolic α-glucan phosphorylase (AtPHS2) is implicated in the regulation of maltose levels during night-time starch metabolism . Mutants lacking AtPHS2 show a fourfold increase in nighttime maltose levels, indicating its critical regulatory role.

2. Transport Mechanisms

The transport of maltose across cell membranes is mediated by specific transport systems. In E. coli, the malF, malG, and malK genes encode components of an ATP-binding cassette (ABC) transporter system that facilitates the active transport of maltose . The periplasmic binding protein (MBP) plays a vital role in this process by binding to maltose and stimulating ATP hydrolysis necessary for transport.

Table 2: Components of the Maltose Transport System in E. coli

| Component | Function |

|---|---|

| MalF | Membrane protein involved in transport |

| MalG | Membrane protein involved in transport |

| MalK | ATPase that provides energy for transport |

| MBP | Binds maltose and activates MalFGK2 ATPase |

3. Biological Effects of Maltose

Maltose has been shown to influence cell physiology significantly. A study demonstrated that high intracellular concentrations of maltose can induce cell death in certain yeast strains, such as Saccharomyces cerevisiae. This effect is attributed to hypotonic stress caused by excessive maltose accumulation, leading to osmotic imbalances within cells . The inclusion of osmolytes like sorbitol can mitigate these effects, highlighting the importance of osmotic balance in cellular health.

Case Study 1: Maltose-Induced Cell Death in Yeast

Research indicated that a xylose-fermenting yeast strain lacking hexokinase genes exhibited growth inhibition when exposed to high levels of maltose. The study found that this inhibition was not due to competition for uptake but rather a direct consequence of maltose accumulation . Deletion of maltose transporters completely eliminated this growth inhibition, underscoring the toxic potential of excess maltose.

Case Study 2: Transport Mechanism Analysis

A detailed investigation into the interaction between MBP and the MalFGK2 transporter revealed that binding of maltose to MBP is essential for stimulating ATP hydrolysis necessary for transport . This study utilized mutant strains to elucidate the mechanistic details behind substrate-induced activation of the transporter.

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-PICCSMPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018093 | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69-79-4, 16984-36-4 | |

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

102-103 °C | |

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。